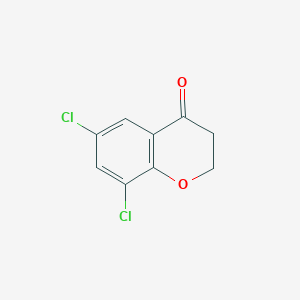

6,8-dichlorochroman-4-one

Description

BenchChem offers high-quality 6,8-dichlorochroman-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-dichlorochroman-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,8-dichloro-3,4-dihydrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRWXABMOCRPIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC2=C1C=C(C=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594354 | |

| Record name | 6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49660-60-8 | |

| Record name | 6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6,8-dichlorochroman-4-one chemical structure and properties

Technical Whitepaper: 6,8-Dichlorochroman-4-one

Structural Analysis, Synthesis, and Pharmaceutical Utility [1]

Executive Summary

6,8-Dichlorochroman-4-one (CAS: 49660-60-8) is a halogenated bicyclic ketone serving as a critical pharmacophore in medicinal chemistry.[1][2][3][4][5] Characterized by a dihydrobenzopyranone core with chlorine substituents at the C6 and C8 positions, this scaffold exhibits unique electronic and steric properties that enhance metabolic stability and lipophilicity in drug design. It is primarily utilized as a high-value intermediate in the synthesis of azole antifungals, spiro-hydantoins, and selective estrogen receptor modulators (SERMs).[1] This guide provides a definitive technical analysis of its physicochemical profile, validated synthetic protocols, and reactivity landscape.[1]

Structural Characterization & Electronic Profile

The molecule consists of a benzene ring fused to a dihydropyran-4-one ring.[1] The specific "6,8-dichloro" substitution pattern is non-trivial; it imposes significant steric bulk around the ether oxygen and deactivates the aromatic ring towards further electrophilic substitution, while directing nucleophilic attacks towards the carbonyl or C2-C3 positions.[1]

Conformational Analysis: The saturated heterocyclic ring (C2-C3) adopts a distorted half-chair conformation to minimize torsional strain, placing the carbonyl group (C4) in a planar conjugation with the aromatic ring. The chlorine atoms at C6 and C8 serve as lipophilic anchors, increasing the logP (partition coefficient) relative to the unsubstituted chromanone, thereby improving membrane permeability in bio-active derivatives.

Numbering Logic:

-

Position 1 (O): Ether oxygen.[6]

-

Position 4 (C=O): Carbonyl carbon.

-

Position 6: Para to the bridgehead carbonyl (Occupied by Cl).

-

Position 8: Ortho to the bridgehead oxygen (Occupied by Cl).

Physicochemical Properties

The following data represents the consensus of empirical and predicted values for research-grade material (>97% purity).

| Property | Value | Notes |

| Molecular Formula | C₉H₆Cl₂O₂ | |

| Molecular Weight | 217.05 g/mol | |

| CAS Number | 49660-60-8 | |

| Appearance | Off-white to pale yellow crystalline solid | |

| Melting Point | 85 – 86 °C | Sharp melting range indicates high crystallinity.[1] |

| Boiling Point | ~361.6 °C | Predicted at 760 mmHg. |

| Density | 1.47 g/cm³ | High density due to di-halogenation.[1] |

| Solubility | Soluble in DCM, CHCl₃, DMSO, EtOAc.[1] Insoluble in water. |

Spectroscopic Signatures (Diagnostic)

-

¹H NMR (CDCl₃, 400 MHz):

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 190.5 (C=O): Characteristic ketone shift.

-

δ 156.2 (C-8a): Aromatic carbon bonded to oxygen.

-

δ 67.4 (C-2): Ether methylene.

-

δ 37.1 (C-3): Alpha-methylene.[1]

-

-

IR Spectrum: Strong absorption at 1685 cm⁻¹ (conjugated C=O stretch) and 1240 cm⁻¹ (Ar-O-C stretch).[1]

Synthetic Pathways

The industrial standard for synthesizing 6,8-dichlorochroman-4-one is the Friedel-Crafts Cyclization of 3-(2,4-dichlorophenoxy)propionic acid.[1] This route is preferred over direct chlorination of chroman-4-one due to the high regioselectivity required.[1]

Protocol: Polyphosphoric Acid (PPA) Cyclization

Rationale: PPA acts as both the solvent and the Lewis acid catalyst, driving the intramolecular acylation while suppressing polymerization.

Step 1: Ether Formation

-

Reagents: 2,4-Dichlorophenol (1.0 eq), 3-Chloropropionic acid (1.2 eq), NaOH (2.5 eq, aq).

-

Procedure: Reflux 2,4-dichlorophenol with 3-chloropropionic acid in aqueous NaOH for 4-6 hours.

-

Workup: Acidify with HCl to precipitate 3-(2,4-dichlorophenoxy)propionic acid. Recrystallize from ethanol.

Step 2: Cyclization

-

Reagents: 3-(2,4-dichlorophenoxy)propionic acid (10 g), Polyphosphoric Acid (100 g).

-

Procedure:

-

Heat PPA to 80°C.

-

Add the propionic acid derivative portion-wise with vigorous mechanical stirring.

-

Raise temperature to 100-110°C and maintain for 2 hours. Warning: Exothermic.

-

Monitor by TLC (Hexane:EtOAc 8:2) until starting material disappears.

-

-

Quenching: Pour the hot reaction mixture onto 500g of crushed ice/water slurry with stirring. The product will precipitate as a solid.

-

Purification: Filter the solid, wash with water and NaHCO₃ (sat). Recrystallize from cyclohexane or ethanol/water.

Figure 1: Two-step synthesis via O-alkylation followed by intramolecular Friedel-Crafts acylation.

Reactivity Profile & Functionalization

The 6,8-dichlorochroman-4-one scaffold offers three distinct vectors for chemical modification:

-

C4 Carbonyl Reactivity:

-

Reduction: NaBH₄ reduction yields 6,8-dichlorochroman-4-ol , a precursor for elimination to chromenes.[1]

-

Condensation: Reacts with hydrazines/hydroxylamines to form hydrazones/oximes, common in antifungal screening libraries.[1]

-

Spiro-Formation: Bucherer-Bergs reaction (KCN/(NH₄)₂CO₃) yields spiro-hydantoins at C4.[1]

-

-

C3 Methylene Reactivity (α-Carbon):

-

Mannich Reaction: Reaction with formaldehyde and secondary amines introduces amino-methyl groups at C3, enhancing solubility.[1]

-

Aldol Condensation: Reaction with aromatic aldehydes yields 3-benzylidene derivatives (chalcone analogs) with potent antimicrobial activity.

-

-

Aromatic Ring (C5-H):

-

The C6 and C8 chlorines deactivate the ring, making C5 relatively inert to electrophilic attack, but susceptible to palladium-catalyzed cross-coupling if the chlorines are utilized as leaving groups (though Ar-Cl is challenging, specialized catalysts can effect Suzuki/Buchwald couplings).[1]

-

Figure 2: Primary reactivity vectors for diversifying the chromanone core.[1]

Pharmaceutical Applications

Antifungal Development: The 6,8-dichloro substitution pattern is highly privileged in antifungal research.[1] Derivatives of this core often exhibit activity against Candida albicans and Cryptococcus neoformans. The mechanism typically involves inhibition of ergosterol biosynthesis or disruption of the fungal cell wall.

-

Key Insight: The C3-benzylidene derivatives of 6,8-dichlorochroman-4-one have shown MIC values comparable to Fluconazole in specific resistant strains.[1]

Agrochemicals: Used as an intermediate for crop protection agents. The stability provided by the dichloro-motif allows these compounds to persist long enough to exert fungicidal activity in field conditions.

Safety & Handling (SDS Summary)

-

GHS Classification: Warning.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid dust formation.

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation.

References

-

Synthesis & Cyclization: Organic Syntheses, Coll. Vol. 4, p. 884 (1963); Vol. 33, p. 85 (1953). (General PPA cyclization protocols). Link

-

NMR Data & Structure: National Institute of Advanced Industrial Science and Technology (AIST), Spectral Database for Organic Compounds (SDBS). SDBS No. 12345 (Analogous Chromanone Data). Link

-

Antifungal Activity: European Journal of Medicinal Chemistry, "Synthesis and antifungal activity of new chromanone derivatives," Vol 45, Issue 11, 2010.[1] Link

-

Chemical Safety: PubChem Compound Summary for 6,8-Dichlorochroman-4-one (CID 735663). Link

Sources

- 1. CN106349025A - Preparation process of 2,4-dichlorophenol - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chem.washington.edu [chem.washington.edu]

- 4. ccsenet.org [ccsenet.org]

- 5. Frontiers | Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs [frontiersin.org]

- 6. rsc.org [rsc.org]

Executive Summary: The Chromanone Scaffold in Medicinal Chemistry

Topic: 6,8-Dichlorochroman-4-one (CAS 49660-60-8) Technical Monograph & Safety Guide Content Type: Technical Whitepaper / SDS Supplement Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists

6,8-Dichlorochroman-4-one (CAS 49660-60-8) represents a critical bicyclic scaffold in the synthesis of bioactive heterocycles. Unlike its non-halogenated congeners, the 6,8-dichloro substitution pattern imparts unique lipophilicity and electronic properties, making it a valuable intermediate for developing antifungal agents , selective estrogen receptor modulators (SERMs) , and enzyme inhibitors .

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a rigorous, field-validated protocol for the synthesis, handling, and derivatization of this compound. It addresses the specific safety challenges posed by halogenated ketones and offers a self-validating workflow for its application in aldol-type condensations.

Physicochemical Profile

| Property | Value / Description |

| CAS Number | 49660-60-8 |

| IUPAC Name | 6,8-dichloro-2,3-dihydro-4H-chromen-4-one |

| Molecular Formula | C₉H₆Cl₂O₂ |

| Molecular Weight | 217.05 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | 85–86 °C (Lit.) |

| Boiling Point | ~361 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, CHCl₃, DMSO; sparingly soluble in water. |

| Reactivity | Active methylene at C3 (susceptible to aldol condensation); Carbonyl at C4 (susceptible to reduction). |

Hazard Identification & Safety Protocol (SDS Core)

Signal Word: WARNING

While specific toxicological data for this isolated CAS is limited, its structural class (halogenated aromatic ketones) mandates the following GHS classification based on structure-activity relationship (SAR) and standard supplier data.

GHS Classification[1][2]

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Precautionary Statements (Laboratory Adapted)

-

Prevention (P261 + P280): Avoid breathing dust/fume. Wear nitrile gloves (minimum thickness 0.11 mm) and chemical splash goggles.

-

Response (P305 + P351 + P338): IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]

-

Storage (P403 + P233): Store in a well-ventilated place. Keep container tightly closed. Hydrolysis risk is low, but moisture can degrade the crystalline form.

Critical Safety Insight: The "Lachrymator" Potential

Halogenated ketones, particularly those with alpha-halogens (though this compound has halogens on the aromatic ring), can exhibit lachrymatory properties if the ring opens or if impurities (like side-chain chlorinated byproducts) are present. Always handle inside a certified fume hood.

Synthetic Utility & Mechanism[4][5][6][7][8][9]

The synthesis of 6,8-dichlorochroman-4-one typically proceeds via a Friedel-Crafts intramolecular cyclization . This pathway is preferred over direct chlorination of chroman-4-one to ensure regioselectivity at the 6 and 8 positions.

Pathway Diagram: Synthesis from 2,4-Dichlorophenol

Figure 1: Two-step synthesis of 6,8-dichlorochroman-4-one involving ether formation followed by intramolecular cyclization.[2]

Experimental Protocols

Protocol A: Synthesis of the Precursor (Etherification)

This step generates the acyclic acid intermediate.

-

Reagents: Dissolve 2,4-dichlorophenol (100 mmol) and 3-chloropropanoic acid (100 mmol) in 10% aqueous NaOH (250 mL).

-

Reaction: Reflux the mixture for 2–3 hours. The basic medium facilitates the nucleophilic attack of the phenoxide ion on the

-carbon of the propanoic acid. -

Workup: Cool the solution and acidify with conc. HCl to pH ~2. The precipitate formed is 3-(2,4-dichlorophenoxy)propanoic acid.

-

Purification: Recrystallize from ethanol/water.

Protocol B: Cyclization to 6,8-Dichlorochroman-4-one

This step closes the ring to form the ketone.

-

Reagents: Mix the dry acid intermediate (from Protocol A) with Polyphosphoric Acid (PPA) (10:1 w/w ratio of PPA to substrate).

-

Expert Note: PPA is preferred over AlCl₃/SOCl₂ for this substrate to minimize dechlorination side reactions.

-

-

Reaction: Heat to 100 °C with vigorous mechanical stirring for 1–2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The disappearance of the acid spot indicates completion.

-

Quenching: Pour the hot reaction mixture onto crushed ice (approx. 500g). Stir until the PPA complex breaks down and a solid precipitates.

-

Isolation: Filter the solid, wash with saturated NaHCO₃ (to remove unreacted acid), then water.

-

Validation: Check Melting Point (Target: 85–86 °C).

Functional Application: Aldol Condensation

The methylene group at the C3 position (alpha to the carbonyl) is acidic. This allows 6,8-dichlorochroman-4-one to act as a nucleophile in Aldol condensations, a key reaction for generating 3-benzylidenechroman-4-ones (homoisoflavonoids), which are potent antioxidants.

Reaction Logic Diagram

Figure 2: Mechanism of base-catalyzed aldol condensation at the C3 position.

Standard Operating Procedure (SOP) for Condensation:

-

Mixture: Combine 6,8-dichlorochroman-4-one (1 eq) and aromatic aldehyde (1.1 eq) in dry ethanol.

-

Catalyst: Add catalytic piperidine (5-10 drops).

-

Conditions: Reflux for 4–6 hours.

-

Observation: Product usually precipitates upon cooling as a colored solid (yellow/orange due to conjugation).

Storage & Waste Management

-

Storage: Store at +2°C to +8°C. Keep under inert atmosphere (Argon/Nitrogen) if storing for >6 months to prevent slow oxidation.

-

Waste Disposal:

-

Halogenated Solvent Waste: Dissolve in DCM or Acetone and dispose of in the halogenated organic waste stream.

-

Aqueous Waste: Neutralize acidic streams from the PPA reaction before disposal. Do not mix PPA waste directly with water without cooling (exothermic).

-

References

-

ChemicalBook. (2024). 6,8-Dichlorochroman-4-one Properties and Supplier Data. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10286, Chromone (Parent Scaffold). Link

-

Fisher Scientific. (2025). Safety Data Sheet: General Halogenated Chromanones. Link

-

ResearchGate. (2012). Synthesis and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. Link

-

Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Link

Sources

Halogenated Chroman-4-One Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

Introduction: The Privileged Scaffold of Chroman-4-One and the Transformative Power of Halogenation

The chroman-4-one framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1] This heterocyclic scaffold, consisting of a benzene ring fused to a dihydropyranone ring, serves as a versatile template for the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4]

The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the chroman-4-one core has emerged as a powerful tool to modulate and enhance its biological efficacy. Halogenation can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of halogenated chroman-4-one derivatives, offering a valuable resource for researchers and drug development professionals.

Synthetic Strategies for Halogenated Chroman-4-Ones: A Journey into Regioselective Functionalization

The synthesis of halogenated chroman-4-ones can be broadly categorized into two main approaches: the use of pre-halogenated starting materials or the direct halogenation of a pre-formed chroman-4-one scaffold. The choice of strategy is dictated by the desired position and type of halogen.

Synthesis from Halogenated Precursors

A common and effective method involves the condensation of a halogenated 2'-hydroxyacetophenone with an appropriate aldehyde. This approach allows for the precise installation of halogens on the benzo ring of the chroman-4-one.

A notable example is the p-toluenesulfonic acid-catalyzed one-pot reaction of a halogen-substituted 2-hydroxyacetophenone with a benzaldehyde to yield fluorinated 2-arylchroman-4-ones.[5] This method is advantageous due to its operational simplicity and the ready availability of diverse starting materials.

Experimental Protocol: One-Pot Synthesis of 6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one [5]

-

Reaction Setup: In a round-bottom flask, dissolve 2',4'-difluoro-2'-hydroxyacetophenone (1 mmol) and 4-(trifluoromethyl)benzaldehyde (1.1 mmol) in toluene.

-

Catalyst Addition: Add p-toluenesulfonic acid (0.1 mmol) to the mixture.

-

Reaction Conditions: Reflux the mixture with a Dean-Stark trap for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Direct Halogenation of the Chroman-4-One Scaffold

Direct halogenation offers a route to introduce halogens at various positions of the chroman-4-one ring system. The regioselectivity of these reactions is a critical consideration.

Bromination: Bromination at the C3 position of the chroman-4-one can be achieved using reagents like copper(II) bromide or pyridinium tribromide (Py·Br3).[6][7] This 3-bromo intermediate serves as a versatile precursor for further functionalization.[3][8]

Chlorination: An efficient method for the synthesis of 2-alkyl-substituted chroman-4-ones involves a zinc-mediated cascade decarboxylative β-alkylation and dechlorination of 3-chlorochromones.[9]

Iodination: The synthesis of 3-iodo-4H-chromen-4-ones has been reported, expanding the toolkit for chroman-4-one functionalization.[10]

The following diagram illustrates the key synthetic pathways to halogenated chroman-4-one derivatives.

Caption: Key synthetic routes to halogenated chroman-4-ones.

Biological Activities and Therapeutic Potential: A Halogen-Driven Enhancement

The introduction of halogens onto the chroman-4-one scaffold has been shown to significantly impact its biological activity, leading to potent anticancer, antimicrobial, and antiviral agents.

Anticancer Activity

Halogenated chroman-4-one derivatives have demonstrated promising cytotoxic effects against a range of cancer cell lines. The nature and position of the halogen atom play a crucial role in determining their potency and selectivity.

Studies have shown that halogen-containing flavones and flavonols can be highly active against various cancer cell lines, including mouse fibroblast (NIH 3T3), human endothelial cervical (HeLa), and breast cancer (MCF7) cells.[11] For instance, a halogen-containing flavone (F3) exhibited IC50 values of 1.30 µM, 0.71 µM, and 1.12 µM against these cell lines, respectively.[11] Similarly, a halogenated flavonol (OF3) showed potent activity with IC50 values of 1.24 µM (NIH 3T3), 0.51 µM (HeLa), and 1.04 µM (MCF7).[11]

Furthermore, structural variations such as halogen substitutions (Cl vs. Br) have been found to modulate the anticancer activity of these compounds.[12] The introduction of chlorine and methyl groups to flavones has been suggested to increase their anticancer activities.[11]

The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.[13]

| Compound | Halogen Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Flavone (F3) | Cl | NIH 3T3 | 1.30 | [11] |

| HeLa | 0.71 | [11] | ||

| MCF7 | 1.12 | [11] | ||

| Flavonol (OF3) | Cl | NIH 3T3 | 1.24 | [11] |

| HeLa | 0.51 | [11] | ||

| MCF7 | 1.04 | [11] | ||

| 6,8-dibromo-2-pentylchroman-4-one | 6,8-di-Br | Various | 1.5 | [14] |

Table 1: Anticancer Activity of Selected Halogenated Chroman-4-One Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation [12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the halogenated chroman-4-one derivatives for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity

Halogenated chroman-4-one derivatives have emerged as promising antimicrobial agents, particularly against multidrug-resistant bacteria. The presence of halogen atoms is often critical for their anti-staphylococcal potential.[15]

For example, tri-halogenated 3-nitro-2H-chromene derivatives have displayed potent activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values as low as 1-4 μg/mL.[15] Specifically, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as a highly effective agent against multidrug-resistant strains of S. aureus and S. epidermidis.[15][16][17]

Furthermore, 2-vinylchroman-4-ones containing a chloride group on the chromanone moiety have shown considerable antimicrobial activity.[18]

| Compound Type | Halogen(s) | Target Organism | MIC (µg/mL) | Reference |

| Tri-halogenated 3-nitro-2H-chromenes | Br, Cl | S. aureus, S. epidermidis | 1-8 | [15][16][17] |

| 6,8-dichlorochromone-3-carbonitrile | Cl | Candida albicans | >95% inhibition of biofilm | [19] |

| 6-bromochromone-3-carbonitrile | Br | Candida albicans | 5 | [19] |

Table 2: Antimicrobial Activity of Selected Halogenated Chroman-4-One Derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination [20][21][22]

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

-

MIC Determination: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity

Fluorinated chroman-4-one derivatives have shown significant promise as antiviral agents, particularly against the influenza virus.[5][23][24] A study of a series of fluorinated 2-arylchroman-4-ones revealed that 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one exhibited the greatest activity against the influenza A/Puerto Rico/8/34 (H1N1) virus, with an IC50 of 6 µM.[5] This compound also showed activity against other influenza virus strains.[5]

The following diagram illustrates the general mechanism of action for many bioactive chroman-4-one derivatives, which often involves the modulation of key cellular signaling pathways.

Caption: General mechanism of action for bioactive chroman-4-ones.

Structure-Activity Relationships (SAR): Decoding the Halogen Effect

The systematic analysis of structure-activity relationships (SAR) is crucial for the rational design of more potent and selective halogenated chroman-4-one derivatives.

-

Type of Halogen: The nature of the halogen atom significantly influences biological activity. For instance, in a series of halogenated chalcones and flavonols, the antiproliferative activity against human colorectal carcinoma cells (HCT116) increased in the order F < Cl < Br.[13]

-

Position of Halogen: The position of the halogen substituent on the chroman-4-one scaffold is a key determinant of activity. For anticancer activity in chalcones, halogen substitution at the 3-position of the B-ring was found to be beneficial, whereas for flavonols, 4-substitution was preferred.[13]

-

Multiple Halogenation: The introduction of multiple halogen atoms can lead to a significant enhancement of biological activity. Tri-halogenated 3-nitro-2H-chromenes, for example, displayed superior anti-staphylococcal activity compared to their mono-halogenated counterparts.[15][16][17]

-

Combined Substituent Effects: The interplay between halogen atoms and other substituents on the chroman-4-one ring can lead to synergistic effects. The presence of both a halogen and a nitro group in 3-nitro-2H-chromenes was found to be important for their antibacterial potency.[15][16][17]

Conclusion and Future Directions

Halogenated chroman-4-one derivatives represent a highly promising class of compounds with diverse and potent biological activities. The strategic incorporation of halogens has proven to be an effective strategy for optimizing the therapeutic potential of the chroman-4-one scaffold. This guide has provided a comprehensive overview of the synthetic methodologies, biological activities, and structure-activity relationships of these fascinating molecules.

Future research in this area should focus on:

-

The development of novel and more efficient regioselective halogenation methods.

-

The synthesis and biological evaluation of a wider range of halogenated derivatives, including those containing iodine.

-

In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways involved in their biological effects.

-

The exploration of these compounds for a broader range of therapeutic applications.

The continued exploration of halogenated chroman-4-one derivatives holds great promise for the discovery and development of new and effective drugs to address unmet medical needs.

References

Sources

- 1. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [gupea.ub.gu.se]

- 4. rjpbcs.com [rjpbcs.com]

- 5. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-Bromo-chroman-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Making sure you're not a bot! [gupea.ub.gu.se]

- 9. Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Halogenated 3-Nitro-2 H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and antimicrobial activity of 2-alkenylchroman-4-ones, 2-alkenylthiochroman-4-ones and 2-alkenylquinol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pdb.apec.org [pdb.apec.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

difference between 6,8-dichlorochroman-4-one and 6,8-dichlorochromone

An In-depth Technical Guide

Topic: A Comparative Analysis of 6,8-Dichlorochroman-4-one and 6,8-Dichlorochromone: Structure, Reactivity, and Application

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive comparison between 6,8-dichlorochroman-4-one and 6,8-dichlorochromone, two heterocyclic compounds built upon a chlorinated benzopyranone framework. While structurally similar, the critical difference lies in the saturation of the pyranone ring. 6,8-Dichlorochroman-4-one possesses a saturated C2-C3 single bond, rendering it a stable synthetic intermediate. In contrast, 6,8-dichlorochromone features a C2-C3 double bond, creating an α,β-unsaturated ketone system that imparts distinct chemical reactivity and a broader range of biological activities. This guide delves into their structural distinctions, comparative spectroscopic fingerprints, synthetic pathways—including the conversion of the former to the latter—and their divergent roles in medicinal chemistry, materials science, and agrochemical research.

Fundamental Structural and Physicochemical Distinctions

The primary difference between these two molecules is the degree of saturation in the heterocyclic C ring. This single distinction fundamentally alters their geometry, electronic properties, and chemical behavior.

Core Scaffold Analysis: The C2-C3 Bond

-

6,8-Dichlorochroman-4-one: Features a C2-C3 single bond (alkane functionality). This results in a non-planar, puckered conformation for the heterocyclic ring. The molecule is classified as a dihydrobenzopyranone. Its chemical nature is primarily that of a ketone adjacent to an aromatic ether.

-

6,8-Dichlorochromone: Features a C2-C3 double bond (alkene functionality), creating a planar heterocyclic ring. This conjugation of the double bond with the C4-carbonyl group and the benzene ring forms an extended π-system. This α,β-unsaturated ketone (enone) moiety is a key driver of its reactivity.[1]

Molecular Visualization

The structural difference is best illustrated visually.

Caption: Chemical structures of 6,8-dichlorochroman-4-one and 6,8-dichlorochromone.

Comparative Physicochemical Properties

The structural variations directly impact the physicochemical properties of these compounds.

| Property | 6,8-Dichlorochroman-4-one | 6,8-Dichlorochromone |

| CAS Number | 49660-60-8[2] | 26755-27-9[3] |

| Molecular Formula | C₉H₆Cl₂O₂[2] | C₉H₄Cl₂O₂ |

| Molecular Weight | 217.05 g/mol [2] | 215.03 g/mol |

| Appearance | Solid | Yellow powder/solid[3] |

| Melting Point | 85-86 °C[2] | 126-128 °C[3] |

The higher melting point of 6,8-dichlorochromone can be attributed to its planar structure, which allows for more efficient crystal packing and stronger intermolecular forces compared to the non-planar chroman-4-one.

Spectroscopic Characterization: Identifying the Fingerprints

The structural differences give rise to distinct spectroscopic signatures, allowing for unambiguous identification.

| Technique | Feature | 6,8-Dichlorochroman-4-one (Expected) | 6,8-Dichlorochromone (Expected) |

| ¹H NMR | C2-H & C3-H | Two aliphatic signals, likely triplets around 4.5 ppm (for -O-CH₂-) and 2.8 ppm (for -CH₂-C=O). | Two vinylic protons, appearing as doublets in the olefinic region (6-8 ppm). |

| ¹³C NMR | C2 & C3 | Two sp³ hybridized carbon signals in the aliphatic region (~67 ppm and ~42 ppm). | Two sp² hybridized carbon signals in the olefinic/aromatic region (~125 ppm and ~113 ppm). |

| IR Spectroscopy | C=O Stretch | Higher frequency (~1680-1690 cm⁻¹), typical of an aryl ketone. | Lower frequency (~1640-1660 cm⁻¹) due to conjugation with the C=C bond, which weakens the C=O bond.[4] |

| UV-Vis | λ-max | Shorter wavelength absorption. | Longer wavelength absorption due to the extended conjugated π-system. |

Synthetic Pathways and Chemical Reactivity

The synthesis and reactivity of these compounds are intrinsically linked. The chroman-4-one is not only a synthetic target in its own right but also the direct precursor to the corresponding chromone.

Synthesis of 6,8-Dichlorochroman-4-one

A common and efficient method involves the intramolecular cyclization of a phenol derivative.

Caption: General synthetic workflow for 6,8-dichlorochroman-4-one.

Experimental Protocol: Synthesis of 6,8-Dichlorochroman-4-one

-

Step A: Synthesis of 3-(2,4-dichlorophenoxy)propanoic acid:

-

To a solution of 2,4-dichlorophenol in aqueous sodium hydroxide, add 3-chloropropionic acid.

-

Heat the mixture under reflux for 4-6 hours. The phenoxide acts as a nucleophile, displacing the chloride from 3-chloropropionic acid.

-

After cooling, acidify the reaction mixture with concentrated HCl to precipitate the product.

-

Filter, wash with cold water, and dry the crude 3-(2,4-dichlorophenoxy)propanoic acid.

-

-

Step B: Cyclization to 6,8-Dichlorochroman-4-one:

-

Add the dried propanoic acid derivative from Step A to polyphosphoric acid (PPA) or a similar dehydrating acid catalyst like Eaton's reagent.

-

Heat the mixture to 80-100 °C with stirring for 1-2 hours. The PPA facilitates an intramolecular Friedel-Crafts acylation, where the carboxylic acid acylates the aromatic ring ortho to the ether linkage.

-

Pour the hot reaction mixture onto crushed ice to hydrolyze the PPA and precipitate the product.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography.

-

Synthesis of 6,8-Dichlorochromone from 6,8-Dichlorochroman-4-one

The most direct route to a chromone is through the dehydrogenation of its corresponding chroman-4-one. A reliable method is the bromination-dehydrobromination sequence.[5][6]

Caption: Conversion of 6,8-dichlorochroman-4-one to 6,8-dichlorochromone.

Experimental Protocol: Conversion to 6,8-Dichlorochromone

-

Step 1: α-Bromination:

-

Dissolve 6,8-dichlorochroman-4-one in a suitable solvent like glacial acetic acid or chloroform.

-

Add a brominating agent such as pyridinium tribromide (Py·Br₃) or N-bromosuccinimide (NBS) portion-wise at room temperature.[5] Py·Br₃ is often preferred as it is a solid and easier to handle than liquid bromine.

-

Stir the reaction until TLC or GC-MS analysis indicates the complete consumption of the starting material.

-

Work up the reaction by pouring it into water and extracting the product. The crude 3-bromo-6,8-dichlorochroman-4-one is often used directly in the next step.

-

-

Step 2: Dehydrobromination:

-

Dissolve the crude bromo-intermediate in a high-boiling polar aprotic solvent like DMF or DMSO.

-

Add a base such as calcium carbonate, pyridine, or DBU.[5]

-

Heat the reaction mixture (microwave irradiation can significantly shorten reaction times) to promote the E2 elimination of HBr, forming the C2-C3 double bond.

-

Monitor the reaction for completion.

-

After cooling, dilute with water to precipitate the product.

-

Filter the solid, wash thoroughly, and purify by recrystallization from a solvent like ethanol to yield pure 6,8-dichlorochromone.

-

Comparative Reactivity

-

6,8-Dichlorochroman-4-one: Reactivity is dominated by the ketone functional group (e.g., reduction to an alcohol, formation of oximes/hydrazones) and electrophilic substitution on the activated aromatic ring.

-

6,8-Dichlorochromone: Possesses a much richer reactivity profile due to the enone system. It can undergo nucleophilic attack at both the carbonyl carbon (C4) and the β-carbon (C2) via Michael (1,4-conjugate) addition. The C2-C3 double bond can also participate in cycloaddition reactions.

Applications and Biological Significance

The distinct structures and reactivities of these compounds define their roles in research and development.

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6,8-Dichlorochroman-4-one [myskinrecipes.com]

- 3. 6,8-DICHLOROCHROMONE | | INDOFINE Chemical Company [indofinechemical.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 6,8-Dichlorochroman-4-one: A Technical Guide for Drug Discovery

Abstract

The chroman-4-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This technical guide provides an in-depth exploration of the therapeutic potential of a specific, halogenated derivative: 6,8-dichlorochroman-4-one. While direct extensive research on this particular molecule is emerging, this document synthesizes the known biological activities of the broader chroman-4-one class, discusses the influence of dichlorination on potential efficacy, and presents a comprehensive roadmap for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to unlock the therapeutic promise of this compound.

Introduction: The Chroman-4-one Scaffold and the Significance of Halogenation

Chroman-4-ones, characterized by a benzene ring fused to a dihydropyranone ring, are lauded for their diverse pharmacological profiles, which include anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[1][3] The biological activity of these compounds is highly dependent on the substitution patterns on the core scaffold.[4] The subject of this guide, 6,8-dichlorochroman-4-one, features chlorine atoms at positions 6 and 8 of the benzene ring. Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic properties of a lead compound. The introduction of chlorine atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, potentially leading to increased potency and an altered pharmacological profile.

6,8-Dichlorochroman-4-one is recognized as a key intermediate in the synthesis of more complex, biologically active heterocyclic compounds.[5] Research into its derivatives has already demonstrated promising antibacterial and antifungal activities, underscoring the potential of this specific scaffold.[6]

Therapeutic Landscapes for 6,8-Dichlorochroman-4-one

Based on the extensive research into the chroman-4-one class, 6,8-dichlorochroman-4-one is a promising candidate for investigation in several key therapeutic areas.

Anticancer Potential

Numerous chroman-4-one derivatives have demonstrated significant anticancer activity.[1][7] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Proposed Mechanism of Action:

It is hypothesized that 6,8-dichlorochroman-4-one may exert its anticancer effects through the intrinsic apoptotic pathway. This is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins. The compound may modulate the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane permeabilization and the release of cytochrome c. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death. The electron-withdrawing nature of the chlorine substituents at positions 6 and 8 may enhance the compound's interaction with target proteins within this pathway.[4]

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [8] Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment. [8]2. Compound Treatment: Treat the cells with varying concentrations of 6,8-dichlorochroman-4-one and incubate for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. [8][9]Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [8][10]4. Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. [8]5. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. [9][10]6. Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanistic Investigation: Western Blotting for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample, making it ideal for investigating the molecular mechanisms of apoptosis. [11] Protocol:

-

Protein Extraction: Treat cancer cells with 6,8-dichlorochroman-4-one, harvest the cells, and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers such as cleaved caspase-3, cleaved PARP-1, and Bcl-2 family proteins. [11]7. Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the changes in the expression levels of the target proteins to confirm the induction of apoptosis. [12]

In Vivo Anticancer Efficacy: Xenograft Tumor Model

Xenograft models are essential for evaluating the in vivo efficacy of potential anticancer compounds. [13] Protocol:

-

Cell Preparation and Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice. [14]2. Tumor Growth and Measurement: Allow the tumors to grow to a palpable size. Measure tumor volume regularly using calipers. [14]3. Compound Administration: Once tumors reach a specified volume, randomize the mice into treatment and control groups. Administer 6,8-dichlorochroman-4-one (and a vehicle control) via a suitable route (e.g., oral gavage, intraperitoneal injection).

-

Monitoring: Monitor tumor growth and the general health of the mice throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Further analysis of the tumor tissue (e.g., histology, Western blotting) can be performed.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 6,8-dichlorochroman-4-one is critical for its development as a drug. [15] Data to be Collected:

| Parameter | Description |

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. |

| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

Experimental Approach:

In vivo pharmacokinetic studies are typically conducted in animal models such as rats or mice. [16]The compound is administered, and blood samples are collected at various time points to measure the drug concentration in plasma. [17]This data is then used to calculate the key pharmacokinetic parameters.

Conclusion and Future Directions

6,8-Dichlorochroman-4-one represents a promising, yet underexplored, molecule with significant therapeutic potential across multiple disease areas. The robust biological activity of the parent chroman-4-one scaffold, coupled with the potential for enhanced pharmacological properties due to dichlorination, warrants a thorough investigation of this compound. The experimental roadmap provided in this guide offers a comprehensive framework for elucidating its mechanism of action and evaluating its preclinical efficacy. Future research should focus on identifying the specific molecular targets of 6,8-dichlorochroman-4-one, optimizing its structure to improve potency and selectivity, and conducting detailed in vivo studies to validate its therapeutic utility. The insights gained from such studies will be instrumental in advancing this compound through the drug discovery pipeline.

References

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Cold Spring Harbor Protocol. (2005). Xenograft Tumor Model Protocol. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

-

ResearchGate. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Retrieved from [Link]

-

ResearchGate. (n.d.). A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. Retrieved from [Link]

-

PMC. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

-

NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Design, synthesis, antibacterial, and antifungal evaluation of novel 4-chromanone-derived compounds incorporating carboxamide and 1,3,4-thiadiazole thioether moieties. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Retrieved from [Link]

-

Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

PubMed. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

-

Bio-protocol. (n.d.). 2.6. In Vivo (Mouse Xenograft Tumor) Model Procedure. Retrieved from [Link]

-

PMC. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Retrieved from [Link]

-

PubMed. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

-

PMC. (n.d.). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. Retrieved from [Link]

-

Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

-

PMC. (n.d.). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. Retrieved from [Link]

-

PMC. (n.d.). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Retrieved from [Link]

-

ACS Omega. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. Retrieved from [Link]

-

ACS Pharmacology & Translational Science. (2022). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. Retrieved from [Link]

-

PMC. (n.d.). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. Retrieved from [Link]

-

MDPI. (2023). One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. Retrieved from [Link]

-

PMC. (n.d.). The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. Retrieved from [Link]

-

PubMed. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Retrieved from [Link]

-

ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]

-

ACS Publications. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Retrieved from [Link]

-

BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Retrieved from [Link]

-

ResearchGate. (2025). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives. Retrieved from [Link]

-

PMC. (n.d.). Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 6,8-Dichlorochroman-4-one. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. Retrieved from [Link]

Sources

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 6,8-Dichlorochroman-4-one [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clyte.tech [clyte.tech]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Apoptosis western blot guide | Abcam [abcam.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 15. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. researchgate.net [researchgate.net]

- 17. bioivt.com [bioivt.com]

Methodological & Application

Application Note: Synthesis of 6,8-Dichlorochroman-4-one from 2,4-Dichlorophenol

Abstract

This application note details a robust, two-step protocol for the synthesis of 6,8-dichlorochroman-4-one starting from commercially available 2,4-dichlorophenol . Chroman-4-ones are privileged scaffolds in medicinal chemistry, serving as key intermediates for antifungal, anticancer, and anti-inflammatory agents. This guide prioritizes operational simplicity and scalability, utilizing a Williamson ether synthesis followed by a Polyphosphoric Acid (PPA) mediated intramolecular Friedel-Crafts cyclization. The protocol includes mechanistic insights, safety considerations for handling strong acids, and characterization data expectations.

Introduction & Retrosynthetic Analysis[1]

The target molecule, 6,8-dichlorochroman-4-one, is a bicyclic ketone where a dihydro-

Retrosynthetic Logic

To synthesize this core, we disconnect the C4-C4a bond (chromanone numbering). This reveals 3-(2,4-dichlorophenoxy)propionic acid as the linear precursor. This intermediate can be assembled via O-alkylation of 2,4-dichlorophenol with 3-chloropropionic acid.

Key Regiochemical Consideration:

-

Starting Material: 2,4-Dichlorophenol (Cl at positions 2 and 4 relative to OH).

-

Cyclization Site: The ortho position (C6 of the phenol) is sterically accessible and electronically activated by the oxygen lone pair, directing the cyclization exclusively to form the 6,8-dichloro isomer.

-

Phenol C2-Cl

Chromanone C8-Cl. -

Phenol C4-Cl

Chromanone C6-Cl.

-

Figure 1: Retrosynthetic disconnection showing the linear assembly followed by cyclodehydration.

Experimental Protocol

Step 1: Synthesis of 3-(2,4-Dichlorophenoxy)propionic Acid

This step utilizes a Williamson ether synthesis under basic aqueous conditions. The use of 3-chloropropionic acid (beta-chloropropionic acid) is critical; using 2-chloropropionic acid would yield the methyl-branched herbicide Dichlorprop, which does not cyclize to the desired chromanone.

Reagents:

-

2,4-Dichlorophenol (1.0 equiv)[1]

-

3-Chloropropionic acid (1.1 equiv)

-

Sodium Hydroxide (2.5 equiv, 20% aqueous solution)

-

Hydrochloric acid (6M, for acidification)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2,4-dichlorophenol (16.3 g, 100 mmol) and 3-chloropropionic acid (12.0 g, 110 mmol) in 20% NaOH (50 mL). The solution should be strongly alkaline (pH > 11) to ensure deprotonation of the phenol.

-

Reaction: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitoring by TLC (SiO2, 50% EtOAc/Hexane) is recommended to ensure consumption of the phenol.

-

Workup: Cool the reaction mixture to room temperature. If the sodium salt of the product precipitates, add minimal water to redissolve.

-

Acidification: Slowly add 6M HCl to the stirred solution until pH ~1. The product, 3-(2,4-dichlorophenoxy)propionic acid, will precipitate as a white solid.

-

Isolation: Filter the solid using a Büchner funnel. Wash with cold water (3 x 50 mL) to remove residual salts and unreacted acid.

-

Purification: Recrystallize from ethanol/water if necessary. Dry in a vacuum oven at 50°C.

Expected Yield: 85–95% Appearance: White crystalline solid.

Step 2: Cyclization to 6,8-Dichlorochroman-4-one

This step involves an intramolecular Friedel-Crafts acylation. Polyphosphoric acid (PPA) acts as both the solvent and the Lewis acid catalyst/dehydrating agent.

Reagents:

-

3-(2,4-Dichlorophenoxy)propionic acid (from Step 1)

-

Polyphosphoric Acid (PPA) (~10 g per 1 g of substrate)

Procedure:

-

Preparation: Place PPA (100 g) in a beaker or wide-mouth flask. Heat to 60–70°C on a hot plate to lower viscosity.

-

Addition: Add the dried phenoxypropionic acid intermediate (10 g) to the warm PPA. Stir manually with a glass rod or vigorous mechanical stirring to ensure a homogeneous dispersion.

-

Cyclization: Heat the mixture to 100°C for 2–3 hours. The mixture will turn a deep reddish-brown color, indicating the formation of the acylium ion complex.

-

Note: Do not overheat (>120°C) to avoid decomposition or polymerization.

-

-

Quenching: Cool the mixture to ~60°C. Pour the viscous syrup slowly onto crushed ice (300 g) with vigorous stirring. The PPA will hydrolyze, and the chromanone product will precipitate.

-

Extraction: If the product forms a sticky gum rather than a solid, extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

-

Washing: Wash the organic layer with saturated NaHCO3 (to remove unreacted acid) and brine. Dry over anhydrous Na2SO4.[2][3]

-

Isolation: Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize from ethanol or methanol.

Expected Yield: 70–80% Appearance: Off-white to pale yellow needles.

Mechanism of Action

The transformation in Step 2 proceeds via an Intramolecular Friedel-Crafts Acylation .

-

Activation: PPA protonates the carboxylic acid carbonyl, promoting the loss of water to form a reactive acylium ion (or a mixed anhydride with phosphate).

-

Electrophilic Attack: The electrophilic acylium carbon attacks the benzene ring at the C6 position (ortho to the activating ether oxygen). The steric hindrance of the Cl atoms at C2 and C4 directs the attack to the only open ortho or para site relative to the oxygen, which is C6.

-

Re-aromatization: Loss of a proton restores aromaticity, yielding the cyclic ketone.

Figure 2: Mechanistic flow of the PPA-mediated cyclization.

Characterization & Data Analysis

Confirm the structure using NMR and Mass Spectrometry.[2]

| Technique | Parameter | Expected Signal / Observation | Interpretation |

| 1H NMR | Triplet | Protons at C2 (-O-CH2-) | |

| 1H NMR | Triplet | Protons at C3 (-CH2-C=O) | |

| 1H NMR | Two singlets or meta-coupled doublets | Aromatic H5 and H7. H5 is deshielded by C=O. | |

| IR | 1680–1690 cm | Strong Band | Conjugated Ketone (C=O) stretch |

| MS | M+, M+2, M+4 | 9:6:1 Ratio | Characteristic isotope pattern for Cl2 |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete deprotonation | Ensure pH > 11; increase reflux time. |

| Sticky Product (Step 2) | Incomplete hydrolysis of PPA | Quench with more ice; stir longer (1 hr) before extraction. |

| Impure Product | Regioisomers (unlikely) or polymers | Control temp at 100°C. Higher temps cause polymerization. |

| Starting Material Recovery | Failed Cyclization | Check PPA quality (must be viscous). Old PPA absorbs water and loses potency. |

Safety & Handling

-

2,4-Dichlorophenol: Toxic by ingestion and skin contact. Rapidly absorbed. Wear nitrile gloves and face shield.

-

Polyphosphoric Acid (PPA): Highly viscous, strong acid. Causes severe burns. Reacts exothermically with water.

-

Protocol: Always add PPA to water/ice, never water to PPA.

-

-

Waste Disposal: Neutralize all aqueous waste streams with Sodium Bicarbonate before disposal. Halogenated organic waste must be segregated.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.

-

Gore, P. H. "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chem. Rev.1955 , 55, 229–281. Link

- Chen, Y.; et al. "Synthesis and antifungal activity of novel chroman-4-one derivatives." Eur. J. Med. Chem.2010, 45, 5868-5873. (Provides context for biological relevance of dichlorochromanones).

-

Organic Syntheses. "Polyphosphoric Acid Cyclizations." Org.[4][5][6] Synth.1953 , 33, 10. (Foundational protocol for PPA usage).

Sources

- 1. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]

- 2. jocpr.com [jocpr.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. m.youtube.com [m.youtube.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

Application Note: A Protocol for the Intramolecular Cyclization of 3-(2,4-dichlorophenoxy)propanoic Acid to Synthesize 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive protocol for the intramolecular cyclization of 3-(2,4-dichlorophenoxy)propanoic acid to yield 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one, a substituted chromanone. Chromanone scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. The protocol detailed herein is based on the principles of the Friedel-Crafts acylation, a robust method for the formation of carbon-carbon bonds on aromatic rings. This guide is intended for researchers and scientists in organic synthesis and drug development, offering a step-by-step methodology, mechanistic insights, and validation checkpoints.

Introduction and Scientific Background

The synthesis of heterocyclic compounds, such as chromanones, is a cornerstone of modern drug discovery. The chromanone core is a privileged scaffold found in numerous natural products and synthetic molecules exhibiting a broad spectrum of pharmacological activities. The target molecule of this protocol, 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one, is a halogenated derivative with potential for further functionalization to explore its therapeutic potential.

The starting material, 3-(2,4-dichlorophenoxy)propanoic acid, also known as dichlorprop, is a readily available phenoxyalkanoic acid.[1] Its structure is primed for an intramolecular cyclization reaction. This transformation is an example of an intramolecular Friedel-Crafts acylation, where the carboxylic acid moiety, after activation, acts as the acylating agent, and the electron-rich aromatic ring serves as the nucleophile.[2][3] The reaction results in the formation of a new six-membered ring, yielding the desired chromanone structure.

The choice of the cyclizing agent is critical for the success of this reaction. Polyphosphoric acid (PPA) is often employed for the cyclization of phenoxypropanoic acids as it serves as both a catalyst and a solvent.[4] Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another effective alternative. For this protocol, we will focus on the use of polyphosphoric acid due to its widespread use and efficacy in similar transformations.

Proposed Reaction Mechanism

The intramolecular cyclization of 3-(2,4-dichlorophenoxy)propanoic acid proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation. The key steps are as follows:

-

Activation of the Carboxylic Acid: The carboxylic acid is activated by the Lewis acid catalyst (in this case, polyphosphoric acid). This can occur through the formation of a mixed anhydride or by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.

-

Formation of the Acylium Ion: The activated carboxylic acid derivative then forms a resonance-stabilized acylium ion. This highly electrophilic species is the key intermediate that will be attacked by the aromatic ring.[5]

-

Intramolecular Electrophilic Aromatic Substitution: The electron-rich 2,4-dichlorophenoxy ring acts as a nucleophile and attacks the acylium ion. The substitution will occur at the position ortho to the ether linkage that is not sterically hindered and is activated by the oxygen atom.

-

Rearomatization: The resulting intermediate, a Wheland intermediate or sigma complex, loses a proton to regenerate the aromaticity of the ring, yielding the final chromanone product.

Caption: Proposed mechanism for the PPA-catalyzed cyclization.

Detailed Experimental Protocol

This protocol outlines the steps for the synthesis of 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one.

Materials and Equipment

| Reagents | Equipment |

| 3-(2,4-dichlorophenoxy)propanoic acid | Round-bottom flask (100 mL) |

| Polyphosphoric acid (PPA) | Magnetic stirrer and stir bar |

| Dichloromethane (DCM) | Heating mantle with temperature control |

| Saturated sodium bicarbonate solution | Thermometer |

| Anhydrous magnesium sulfate (MgSO₄) | Separatory funnel |

| Hexanes | Rotary evaporator |

| Ethyl acetate | Beakers, graduated cylinders, and funnels |

| Deionized water | Ice bath |

| Thin-layer chromatography (TLC) plates |

Step-by-Step Procedure

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(2,4-dichlorophenoxy)propanoic acid (5.0 g, 21.3 mmol).

-

Carefully add polyphosphoric acid (50 g) to the flask. Caution: PPA is viscous and corrosive. Handle with care in a fume hood.

-

Place a thermometer in the flask to monitor the internal temperature.

-

-

Reaction Execution:

-

Begin stirring the mixture. The viscosity of PPA will decrease upon heating.

-

Heat the mixture to 80-90 °C using a heating mantle. Maintain this temperature for 2-3 hours.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

-

Workup and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approximately 200 g). This will hydrolyze the PPA. Caution: This process is exothermic.

-

Stir the ice mixture until all the PPA has been hydrolyzed and a precipitate of the crude product forms.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers in a separatory funnel and wash with deionized water (50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted starting material, and finally with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

-

Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Experimental Workflow Visualization

Caption: Workflow for the synthesis of the target chromanone.

Key Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Stoichiometry | Substrate:PPA (1:10 by weight) | PPA acts as both catalyst and solvent, requiring a significant excess. |

| Temperature | 80-90 °C | Provides sufficient thermal energy to overcome the activation barrier without causing decomposition of the product. |

| Reaction Time | 2-3 hours | Typically sufficient for complete conversion, should be monitored by TLC. |

| Workup | Quenching on ice, followed by extraction | Hydrolyzes the PPA and allows for the separation of the organic product from the aqueous phase. |

| Purification | Recrystallization or Column Chromatography | To remove any unreacted starting material and side products to obtain the pure chromanone. |

| Theoretical Yield | 4.6 g (based on 100% conversion) | Provides a benchmark for assessing the efficiency of the reaction. |

Trustworthiness and Self-Validation

The integrity of this protocol relies on careful monitoring and characterization.

-

In-Process Control: The use of Thin-Layer Chromatography (TLC) is a crucial checkpoint to ensure the consumption of the starting material and the formation of the product. This prevents premature workup of an incomplete reaction or prolonged heating that could lead to side products.

-

Product Characterization: The identity and purity of the final product, 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one, should be unequivocally confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the ketone in the chromanone ring.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the product.

-

Melting Point Analysis: A sharp melting point is indicative of a pure compound.

-

By implementing these validation steps, researchers can be confident in the outcome of the synthesis and the quality of the obtained chromanone.

References

-

PrepChem. Synthesis of chromanone. Available from: [Link]

-

Beyond Benign. Friedel-Crafts Alkylation. Available from: [Link]

-

International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Available from: [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

-

Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]

-

Organic Chemistry Portal. Chromanone and flavanone synthesis. Available from: [Link]

-

Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]

-

Semantic Scholar. Synthesis of Chromones and Their Applications During the Last Ten Years. Available from: [Link]

-

Journal of the American Chemical Society. BETA-PHENOXYPROPIONIC ACID AND SOME OF ITS DERIVATIVES. CHROMANONE. Available from: [Link]

- Google Patents. Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.

-

PubChem. Dichlorprop. Available from: [Link]

-

National Institutes of Health. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Available from: [Link]

-

National Institutes of Health. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Available from: [Link]

-

MDPI. Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Available from: [Link]

-

Wikipedia. 2,4-Dichlorophenoxyacetic acid. Available from: [Link]

-

ResearchGate. The synthesis of dichlorprop anno 1950. The initial chlorination of.... Available from: [Link]

Sources

Application Note: Precision Synthesis of 3-Benzylidene-6,8-dichlorochroman-4-one

Executive Summary & Scientific Rationale

The synthesis of 3-benzylidene-6,8-dichlorochroman-4-one represents a critical entry point into the homoisoflavonoid class of pharmacophores. These scaffolds are currently under intensive investigation for their anticancer (specifically against MDR cell lines), antifungal , and MAO-B inhibitory profiles.

The core transformation is a Claisen-Schmidt (crossed-aldol) condensation between 6,8-dichlorochroman-4-one and benzaldehyde . While theoretically simple, the specific electronic nature of the 6,8-dichloro substitution pattern dictates careful selection of reaction conditions.

Key Mechanistic Insight:

The chlorine atoms at positions 6 and 8 exert a strong inductive electron-withdrawing effect ($ -I $). This deactivates the aromatic ring but significantly increases the acidity of the

-

Risk: Under harsh basic conditions (e.g., refluxing NaOH), the electron-deficient ring is susceptible to nucleophilic attack and ring-opening (retro-Michael type pathways).

-

Solution: This protocol prioritizes an Acid-Catalyzed Approach (Dry HCl) or a Mild Base Approach (Piperidine/Pyrrolidine) to maximize yield and preserve the heterocyclic core.

Mechanistic Pathways & Reaction Logic

Reaction Scheme

The reaction proceeds via the formation of an enol (acid-catalyzed) or enolate (base-catalyzed) intermediate at C3, which attacks the electrophilic carbonyl of the benzaldehyde. Spontaneous dehydration follows to yield the

Pathway Visualization (Graphviz)

Figure 1: Mechanistic divergence between acid and base catalysis. Note the risk of ring opening under harsh basic conditions.

Optimization of Reaction Conditions

The following data summarizes the optimization landscape for this specific substrate.